molecular formula C13H17N3O2S2 B2904913 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine CAS No. 2034552-36-6

2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine

Cat. No.: B2904913
CAS No.: 2034552-36-6
M. Wt: 311.42
InChI Key: NQFKMYNWQMDVPZ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a methylpyrazole moiety and a thiophene sulfonyl group. Piperidine derivatives are widely studied in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1-thiophen-2-ylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S2/c1-15-10-11(9-14-15)12-5-2-3-7-16(12)20(17,18)13-6-4-8-19-13/h4,6,8-10,12H,2-3,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFKMYNWQMDVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the reaction of piperidine with thiophen-2-ylsulfonyl chloride under controlled conditions to form the thiophen-2-ylsulfonyl derivative. Subsequently, the 1-methyl-1H-pyrazol-4-yl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for creating new chemical entities.

Biology: In biological research, 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its pharmacological properties. It may have applications in the treatment of various diseases, including infections and inflammatory conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other industrial products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

  • Polar Surface Area (tPSA): The target compound’s tPSA (~85 Ų) is lower than Compound 2 (94.6 Ų), suggesting reduced solubility compared to carboxamide-containing analogs but higher than Boc-protected piperidines (64.6 Ų).
  • Lipophilicity (logP): The logP (~2.5) indicates moderate membrane permeability, comparable to Compound 2 (logP 2.8). In contrast, the tetrahydropyran derivative (logP -0.2) is highly hydrophilic.
  • Structural Flexibility: The piperidine core allows conformational adaptability, whereas the tetrahydropyran analog’s rigid ether ring may restrict binding to flat active sites.

Biological Activity

2-(1-Methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophenesulfonyl group and a pyrazole moiety. Its molecular formula is C12H14N2O2SC_{12}H_{14}N_{2}O_{2}S, with a molecular weight of approximately 270.32 g/mol.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key oncogenic pathways such as BRAF(V600E) and EGFR . A study on related pyrazole carboxamide derivatives demonstrated their capability to inhibit tumor growth in vitro and in vivo models, suggesting that the structural features of these compounds are critical for their bioactivity.

CompoundActivityReference
This compoundAntitumor
Pyrazole Carboxamide DerivativeInhibits BRAF(V600E)

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in LPS-stimulated macrophages . This suggests that this compound may also possess similar anti-inflammatory properties.

Antimicrobial Activity

Pyrazole derivatives have been evaluated for their antimicrobial activities against various pathogens. The compound has shown promising results against both bacterial and fungal strains in preliminary assays. For instance, related pyrazole carboxamides exhibited moderate to excellent antifungal activity against several phytopathogenic fungi .

Case Studies

A series of studies have evaluated the biological activities of pyrazole derivatives:

  • Antitumor Efficacy : In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), certain pyrazoles were tested for cytotoxicity and found to enhance the effects of doxorubicin, indicating potential for combination therapies .
  • Anti-inflammatory Mechanism : Another study highlighted the ability of pyrazole derivatives to significantly reduce inflammation markers in vitro, supporting their use as therapeutic agents in inflammatory diseases .
  • Antimicrobial Testing : A recent investigation into novel pyrazole carboxamides revealed significant antifungal activities, with some compounds outperforming established antifungal agents .

Q & A

Q. What are the key considerations for synthesizing 2-(1-methyl-1H-pyrazol-4-yl)-1-(thiophen-2-ylsulfonyl)piperidine with high purity?

  • Methodological Answer: Synthesis involves multi-step reactions, including sulfonylation of the piperidine core and coupling with the 1-methylpyrazole moiety. Critical parameters include:
  • Temperature control : Optimize between 40–80°C to avoid side reactions (e.g., sulfonyl group decomposition) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency .
  • Purification : Column chromatography or preparative HPLC is essential to isolate the compound from intermediates/byproducts .
  • Yield optimization : Adjust stoichiometry of reagents (e.g., sulfonyl chloride:piperidine ratio ~1.2:1) and reaction time (6–12 hours) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer:
  • NMR spectroscopy :
  • ¹H-NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiophene and pyrazole) and piperidine methylene signals (δ 2.5–3.5 ppm) .
  • ¹³C-NMR : Confirm sulfonyl group presence (C-SO₂ resonance ~110–120 ppm) and piperidine ring carbons .
  • Mass spectrometry (MS) : Molecular ion peak [M+H]⁺ should match the theoretical molecular weight (C₁₃H₁₅N₃O₂S₂: ~325.4 g/mol) .
  • HPLC : Purity >95% with retention time consistency under reversed-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer:
  • Solubility : Moderate in DMSO (>10 mg/mL) but limited in aqueous buffers; use co-solvents (e.g., PEG-400) for in vitro assays .
  • LogP : Predicted ~2.5 (via computational tools like MarvinSketch), indicating moderate lipophilicity for membrane permeability .
  • Stability : Susceptible to hydrolysis under basic conditions; store at -20°C in anhydrous DMSO .

Advanced Research Questions

Q. How can researchers investigate the biological mechanism of action of this compound?

  • Methodological Answer:
  • Target identification : Use affinity chromatography or pull-down assays with tagged compound variants .
  • Enzyme inhibition assays : Test against kinase/receptor panels (e.g., EGFR, PI3K) at 1–10 µM concentrations .
  • Computational docking : Model interactions with homology-built protein structures (e.g., AutoDock Vina) to predict binding pockets .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify dysregulated pathways .

Q. How do structural modifications impact bioactivity?

  • Methodological Answer (SAR Study):
  • Pyrazole substitution : Replace 1-methyl with bulkier groups (e.g., trifluoromethyl) to enhance target selectivity .
  • Sulfonyl group replacement : Test sulfonamide vs. sulfone derivatives to modulate solubility and binding affinity .
  • Piperidine ring expansion : Compare with morpholine or azepane analogs for conformational flexibility effects .
  • Data analysis : Use IC₅₀ values and molecular dynamics simulations to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported solubility or stability data?

  • Methodological Answer:
  • Controlled replication : Repeat experiments under standardized conditions (pH 7.4 PBS, 25°C) .
  • Advanced characterization :
  • DSC/TGA : Assess thermal stability and polymorphic forms .
  • LC-MS/MS : Detect degradation products under stress conditions (e.g., UV light, oxidative buffers) .
  • Inter-lab validation : Collaborate with independent labs to verify data reproducibility .

Q. How can in vitro ADME properties be evaluated for preclinical development?

  • Methodological Answer:
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound) .
  • Caco-2 permeability : Assess apical-to-basolateral transport for intestinal absorption potential .

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